Lsd1-IN-26

LSD1 inhibition structure-activity relationship tranylcypromine derivatives

Lsd1-IN-26 (also designated compound 12u) is a synthetic tranylcypromine-derived inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). It exhibits an IC50 value of 25.3 nM against recombinant LSD1 in biochemical assays and demonstrates significant antiproliferative activity in gastric cancer cell lines (MGC‑803, KYSE450, HCT‑116).

Molecular Formula C27H25Cl2F2N3O
Molecular Weight 516.4 g/mol
Cat. No. B12409940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-26
Molecular FormulaC27H25Cl2F2N3O
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC(=C3)CNC4CC4C5=CC(=C(C=C5)F)F
InChIInChI=1S/C27H25Cl2F2N3O/c28-22-6-5-20(14-23(22)29)33-8-10-34(11-9-33)27(35)19-3-1-2-17(12-19)16-32-26-15-21(26)18-4-7-24(30)25(31)13-18/h1-7,12-14,21,26,32H,8-11,15-16H2/t21-,26+/m0/s1
InChIKeyQNHOPWFOAWAAJS-HFZDXXHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lsd1-IN-26 – A Tranylcypromine-Based LSD1 Inhibitor with Differentiated Potency and Selectivity for Gastric Cancer Research


Lsd1-IN-26 (also designated compound 12u) is a synthetic tranylcypromine-derived inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It exhibits an IC50 value of 25.3 nM against recombinant LSD1 in biochemical assays and demonstrates significant antiproliferative activity in gastric cancer cell lines (MGC‑803, KYSE450, HCT‑116) [1]. The compound also shows measurable, though substantially weaker, inhibition of the related monoamine oxidases MAO‑A (IC50 = 1234.57 nM) and MAO‑B (IC50 = 3819.27 nM) . Lsd1-IN-26 is supplied as a powder with a molecular weight of 516.41 g/mol (CAS 3041141‑72‑1) and is intended for laboratory research use in epigenetics and oncology .

Why Lsd1-IN-26 Cannot Be Replaced by Other In‑Class LSD1 Inhibitors: Evidence‑Based Differentiation


LSD1 inhibitors exhibit substantial variability in biochemical potency, selectivity over off‑target flavin‑dependent oxidases (MAO‑A/MAO‑B), and cellular antiproliferative efficacy across different cancer types. Simply substituting one LSD1 inhibitor for another risks compromising experimental reproducibility and leads to misinterpretation of target‑specific effects. Lsd1-IN-26 distinguishes itself through a unique combination of nanomolar LSD1 inhibition, a defined MAO‑A/MAO‑B selectivity profile, and superior activity in gastric cancer cell models—properties that are not uniformly shared by other LSD1 inhibitors [1]. The quantitative comparisons provided below enable informed compound selection and mitigate the risk of off‑target confounding in epigenetic and oncology research [1].

Lsd1-IN-26 Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons with Key LSD1 Inhibitors


>2,000‑Fold Improvement in LSD1 Inhibitory Potency Relative to Parent Tranylcypromine

Lsd1-IN-26 (compound 12u) achieves an IC50 of 25.3 nM against recombinant LSD1, representing a >2,000‑fold enhancement in potency compared to the parent scaffold tranylcypromine (IC50 = 57.98 μM) measured in the same biochemical assay format [1]. This dramatic improvement is attributed to optimized substituents on the tranylcypromine core and underscores the advanced inhibitor design of Lsd1-IN-26.

LSD1 inhibition structure-activity relationship tranylcypromine derivatives

Distinct MAO‑A/MAO‑B Selectivity Profile Compared to the Tool Compound OG‑L002

Lsd1-IN-26 inhibits MAO‑A with an IC50 of 1234.57 nM and MAO‑B with an IC50 of 3819.27 nM, yielding selectivity ratios (MAO IC50 / LSD1 IC50) of approximately 49‑fold and 151‑fold, respectively [1]. In contrast, the widely used LSD1 inhibitor OG‑L002 exhibits IC50 values of 1.38 μM (MAO‑A) and 0.72 μM (MAO‑B), corresponding to selectivity ratios of 69‑fold and 36‑fold [2]. While both compounds maintain nanomolar LSD1 inhibition, Lsd1-IN-26 demonstrates superior discrimination against MAO‑B (151‑fold vs. 36‑fold) whereas OG‑L002 provides marginally better discrimination against MAO‑A.

selectivity MAO‑A MAO‑B off‑target

Superior Antiproliferative Activity in Gastric Cancer Cells Compared to Clinical‑Stage LSD1 Inhibitors GSK‑LSD1 and GSK2879552

In MGC‑803 gastric cancer cells, Lsd1‑IN‑26 (compound 12u) exhibits an antiproliferative IC50 of 14.3 ± 1.18 μM (48‑hour incubation, MTT assay) [1]. Under identical experimental conditions, the clinical‑stage LSD1 inhibitors GSK‑LSD1 and GSK2879552 both display IC50 values exceeding 64 μM, indicating markedly inferior activity in this gastric cancer model [1]. Similar trends are observed in KYSE450 and HCT‑116 cells where Lsd1‑IN‑26 achieves IC50 values of 22.8 ± 1.45 μM and 16.3 ± 2.22 μM, respectively.

gastric cancer antiproliferative MGC-803 cellular efficacy

Cellular Target Engagement Confirmed by Dose‑Dependent Accumulation of H3K4 and H3K9 Methylation Marks

Treatment of MGC‑803 cells with Lsd1‑IN‑26 (0–24 μM, 48 hours) results in dose‑dependent increases in mono‑ and di‑methylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me2/3), as demonstrated by Western blot analysis [1]. These histone modifications are direct substrates of LSD1 demethylase activity; their accumulation confirms that Lsd1‑IN‑26 engages and inhibits LSD1 within the cellular environment. Additionally, Lsd1‑IN‑26 reduces protein levels of the anti‑apoptotic factors Bcl‑2 and c‑IAP1 and promotes cleavage of caspase‑3 and caspase‑9 [1].

target engagement H3K4 methylation H3K9 methylation epigenetics

Induction of Apoptosis and Inhibition of Migration and Cell Stemness in Gastric Cancer Cells

Lsd1‑IN‑26 (compound 12u) induces apoptosis in MGC‑803 gastric cancer cells in a concentration‑dependent manner, accompanied by downregulation of the anti‑apoptotic proteins Bcl‑2 and c‑IAP1 and activation of caspase‑3 and caspase‑9 [1]. Furthermore, Lsd1‑IN‑26 suppresses cell migration and attenuates cancer stem cell properties in the same model system [1]. These functional outcomes are consistent with LSD1 inhibition and are not universally observed across all LSD1 inhibitors at comparable concentrations.

apoptosis migration stemness gastric cancer

Optimal Research and Procurement Scenarios for Lsd1‑IN‑26 Based on Quantitative Evidence


Gastric Cancer Cell‑Based Studies Requiring Potent LSD1 Inhibition with Demonstrated Cellular Efficacy

Lsd1‑IN‑26 is the preferred LSD1 inhibitor for experiments in MGC‑803, KYSE450, and HCT‑116 gastric cancer cell lines, where it achieves antiproliferative IC50 values of 14.3–22.8 μM—substantially lower than the >64 μM IC50 values observed for clinical‑stage LSD1 inhibitors GSK‑LSD1 and GSK2879552 [1]. Researchers investigating LSD1‑dependent proliferation, apoptosis, migration, or stemness in gastric cancer should select Lsd1‑IN‑26 to ensure detectable cellular responses at tractable compound concentrations.

Biochemical Profiling and Selectivity Assessment of LSD1 vs. MAO‑A/MAO‑B

Lsd1‑IN‑26 provides a well‑characterized selectivity profile with approximately 49‑fold discrimination over MAO‑A and 151‑fold discrimination over MAO‑B [1]. This profile differs from that of the tool compound OG‑L002 (69‑fold over MAO‑A, 36‑fold over MAO‑B) and may be advantageous in studies where MAO‑B inhibition must be minimized. The availability of quantitative IC50 values for both LSD1 and the two MAO isoforms enables rigorous control experiments and off‑target assessment.

Structure‑Activity Relationship (SAR) and Lead Optimization Campaigns Centered on Tranylcypromine Scaffolds

As a tranylcypromine‑based LSD1 inhibitor with a >2,000‑fold potency gain over the parent tranylcypromine scaffold, Lsd1‑IN‑26 serves as a benchmark compound for medicinal chemistry efforts aiming to further improve potency, selectivity, or pharmacokinetic properties within this chemotype [1]. The compound’s defined structure (C27H25Cl2F2N3O) and synthetic tractability make it a suitable reference standard for new derivative evaluation.

Epigenetic Target Engagement Validation Using Histone Methylation Markers

Lsd1‑IN‑26 reliably induces accumulation of H3K4me1/2 and H3K9me2/3 in MGC‑803 cells, providing a robust positive control for Western blot or immunofluorescence assays designed to confirm LSD1 inhibition in cellular systems [1]. The dose‑dependent nature of this response allows for quantitative assessment of target engagement and facilitates comparison with novel LSD1 inhibitors under investigation.

Technical Documentation Hub

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